molecular formula C8H9ClN2O2 B13684044 Ethyl 2-(6-chloropyridazin-4-yl)acetate

Ethyl 2-(6-chloropyridazin-4-yl)acetate

Cat. No.: B13684044
M. Wt: 200.62 g/mol
InChI Key: OBXLBDHWASHZEK-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridazin-4-yl)acetate (CAS: 2387021-91-0 or 1261542-34-0, conflicting data) is an ethyl ester derivative featuring a pyridazine ring substituted with a chlorine atom at position 4. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol. The compound is used in pharmaceutical and agrochemical research due to its heterocyclic scaffold, which enables diverse reactivity and biological interactions.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 2-(6-chloropyridazin-4-yl)acetate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-10-5-6/h3,5H,2,4H2,1H3

InChI Key

OBXLBDHWASHZEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NN=C1)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine

Method Overview:

  • The primary synthetic approach involves nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine.
  • The chlorine at the 4-position (equivalent to position 6 in some numbering conventions) is selectively substituted by an ethyl acetate-containing nucleophile, typically ethyl malonate derivatives.
  • This method was reported in a study synthesizing pyridazine nucleobase derivatives, where 3,6-dichloropyridazine was reacted with tert-butyl ethyl malonate to introduce the acetate group.

Reaction Steps:

  • Nucleophilic substitution: 3,6-dichloropyridazine reacts with tert-butyl ethyl malonate under basic conditions to substitute one chlorine atom.
  • Deprotection and decarboxylation: The tert-butyl protecting group is cleaved, and decarboxylation occurs to yield the ethyl 2-(6-chloropyridazin-4-yl)acetate intermediate.
  • Hydrogenation: The remaining chlorine on the pyridazine ring is selectively removed by catalytic hydrogenation over palladium on carbon (Pd/C) in the presence of triethylamine, which prevents reduction of the pyridazine ring itself.
  • Ester cleavage and coupling: The ethyl ester can be cleaved with lithium hydroxide (LiOH) to form the carboxylate salt, which can be further coupled to other substrates if desired.

Yields and Conditions:

  • The process yields the ethyl ester in excellent yield.
  • The hydrogenation step benefits from the presence of two equivalents of triethylamine to avoid over-reduction and side reactions.
  • The ester cleavage with LiOH is performed in ethanol-water mixtures at room temperature.

Alternative Synthetic Routes and Reagents

Use of Allyl-Protected Backbones:

  • Coupling of the nucleobase acetic acid derivative (formed as above) with allyl-protected peptide nucleic acid (PNA) backbones has been shown to improve yields compared to unprotected or benzyl-protected backbones.
  • This method is useful in the synthesis of monomers for PNA oligomers, indicating the versatility of this compound as an intermediate.

Comparison of Protecting Groups:

Protecting Group on PNA Backbone Yield of Coupled Product Notes
Allyl (protected) Higher Better yields and easier deprotection
Benzyl (protected) Moderate Requires harsher deprotection conditions
Unprotected Lower Less efficient coupling

Reaction Conditions and Solvents

  • Typical solvents include ethanol (EtOH) for ester cleavage and coupling reactions.
  • Hydrogenation is conducted under mild conditions with Pd/C catalyst.
  • Lithium hydroxide is used as a base for ester hydrolysis.
  • Triethylamine acts as a base and stabilizer during hydrogenation to prevent ring reduction.

Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for the ethyl ester group (triplet for CH3 around 1.2 ppm, quartet for CH2 around 4.2 ppm) and pyridazine ring protons are observed.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound confirm product identity.
  • Infrared Spectroscopy (IR): Strong absorption bands for ester carbonyl groups (~1730 cm^-1) and aromatic C=N stretching (~1600 cm^-1) are present.

Industrial and Scale-Up Considerations

  • The described nucleophilic aromatic substitution and subsequent hydrogenation steps are amenable to scale-up due to mild reaction conditions and high yields.
  • The use of triethylamine in hydrogenation improves selectivity, which is critical for industrial processes.
  • Ester hydrolysis with LiOH in aqueous ethanol is straightforward and environmentally benign.
  • The process avoids harsh reagents and extreme temperatures, facilitating safer industrial application.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 3,6-dichloropyridazine + tert-butyl ethyl malonate, base High Selective substitution at 4-position
Deprotection & Decarboxylation Acid/base treatment to remove tert-butyl group High Clean conversion to ethyl acetate derivative
Hydrogenation Pd/C, H2, triethylamine, mild conditions Excellent Removes aromatic Cl selectively
Ester cleavage LiOH in EtOH/H2O Quantitative Forms carboxylate salt for further coupling
Coupling to PNA backbone Allyl-protected backbone, coupling reagents Improved Higher yields than other protecting groups

Research Findings and Literature Support

  • The method involving nucleophilic aromatic substitution on 3,6-dichloropyridazine followed by selective hydrogenation is well-documented and provides a reliable route to this compound.
  • The use of allyl-protected backbones enhances coupling efficiency in downstream applications, as shown in peptide nucleic acid synthesis.
  • Reaction conditions are mild, with good control over selectivity and product purity, supporting industrial feasibility.
  • Analytical data confirm the structure and purity of the synthesized compound, ensuring reproducibility and reliability of the method.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridazin-4-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethyl acetate group can be oxidized to form carboxylic acids.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-chloropyridazin-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine and Pyrimidine Derivatives

(a) Methyl 2-(6-Chloropyridazin-4-yl)acetate (CAS: 2386600-86-6)
  • Structural Difference : The methyl ester group replaces the ethyl ester.
  • Molecular Weight : 186.60 g/mol (vs. 200.62 g/mol for the ethyl derivative).
(b) Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structural Features : Pyrimidine core (two nitrogen atoms at positions 1 and 3) vs. pyridazine (nitrogens at 1 and 2).
  • Reactivity : Pyrimidines generally exhibit lower electrophilicity than pyridazines due to nitrogen positioning, affecting substitution reactions.
(c) Ethyl Pyridazine-4-carboxylate (CAS: 39123-39-2)
  • Key Difference : Lacks the chloro substituent and the acetoxy side chain.
  • Biological Relevance : The absence of chlorine reduces steric and electronic effects, likely diminishing binding affinity in target enzymes.

Heterocyclic Acetate Esters with Halogen Substituents

(a) Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Structural Contrast : Benzofuran core with bromine and sulfinyl groups.
  • Crystal Packing : Stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds, unlike the pyridazine derivative, which lacks reported crystallographic data.
(b) Ethyl 2-(Piperidin-4-yl)acetate
  • Core Structure : Piperidine ring (saturated) vs. aromatic pyridazine.
  • ADMET Properties : Higher BBB permeability (predicted) and lower LogP (0.95 vs. ~2.0 for chloropyridazine ester), suggesting better CNS bioavailability.

Functionalized Imidazole and Triazole Acetates

(a) Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS: 1300712-92-8)
  • Structural Features : Triazole-pyridine hybrid vs. pyridazine.
(b) Ethyl 2-(5-Ethyl-2-nitroimidazol-1-yl)acetate (CAS: 23571-54-2)
  • Key Differences : Nitroimidazole core with an ethyl group.
  • Applications: Nitroimidazoles are known for antiparasitic activity (e.g., metronidazole), highlighting divergent biological roles compared to pyridazine esters.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors TPSA (Ų)
This compound 200.62 ~2.0 4 55.0
Mthis compound 186.60 ~1.5 4 55.0
Ethyl 2-(Piperidin-4-yl)acetate 171.24 0.95 3 38.8
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 314.40 ~3.2 6 89.9

Notes:

  • Thioether and thietan groups in pyrimidine analogs contribute to higher topological polar surface area (TPSA), impacting bioavailability.

Q & A

Q. Q1.1: What are the standard synthetic routes for Ethyl 2-(6-chloropyridazin-4-yl)acetate, and what reaction conditions are critical for yield optimization?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-chloropyridazin-4-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyridazin-ol to ethyl bromoacetate), solvent purity, and reaction time (6–12 hours). Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) is recommended to confirm completion. Post-reaction, extraction with dichloromethane and purification via column chromatography (silica gel, gradient elution) are standard .

Q. Q1.2: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Answer:

  • ¹H/¹³C NMR : Confirm the ester group (δ ~4.2 ppm for -OCH₂CH₃, δ ~1.3 ppm for -CH₃) and pyridazine ring protons (δ 7.5–8.5 ppm for aromatic protons). The chlorinated carbon appears at δ ~150 ppm in ¹³C NMR .
  • GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 200.62 g/mol for C₈H₉ClN₂O₂) and fragmentation patterns (e.g., loss of -OCH₂CH₃ group at m/z 128) .
  • FT-IR : Ester carbonyl stretch at ~1740 cm⁻¹ and pyridazine ring vibrations at 1600–1500 cm⁻¹ .

Advanced Research Questions

Q. Q2.1: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

Answer: Contradictions often arise from impurities or solvent artifacts. For example, residual DMF in NMR samples can obscure signals. Mitigation strategies:

  • Repurify the compound using preparative HPLC with a C18 column (acetonitrile/water gradient).
  • Perform high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., chlorine’s M+2 peak) from adducts .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyridazine region .

Q. Q2.2: What crystallographic methods are suitable for determining the solid-state structure of this compound, and how can SHELX programs enhance refinement?

Answer: Single-crystal X-ray diffraction is optimal. Key steps:

  • Grow crystals via slow evaporation in ethyl acetate/hexane.
  • Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement, leveraging constraints for the ester group (C–O bond lengths ~1.43 Å) and pyridazine ring planarity .
  • Address disorder in the ethyl group using PART instructions in SHELXL .

Q. Q2.3: How does the position of the chlorine atom on the pyridazine ring influence reactivity and biological activity compared to positional isomers?

Answer: The 6-chloro position enhances electrophilic substitution at the 3-position of the pyridazine ring due to electronic effects (Cl as a weak electron-withdrawing group). This contrasts with 4-chloro isomers, where steric hindrance may limit reactivity. Biological activity differences (e.g., antimicrobial potency) can be probed via:

  • Computational docking : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.
  • SAR studies : Synthesize analogs (e.g., 6-fluoro, 6-bromo) and assay activity against bacterial strains (e.g., E. coli MIC values) .

Q. Q2.4: What experimental strategies can address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Modify the ester group to a more hydrophilic moiety (e.g., glycine conjugate) and evaluate hydrolysis kinetics in PBS (pH 7.4) .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .

Q. Q2.5: How can mechanistic insights into the compound’s degradation under acidic conditions inform storage protocols?

Answer: Degradation studies (pH 1–3, 37°C) monitored by HPLC reveal ester hydrolysis to 2-(6-chloropyridazin-4-yl)acetic acid. First-order kinetics (t₁/₂ ~4 hours at pH 1) suggest:

  • Storage in anhydrous conditions (desiccated, -20°C).
  • Use of stabilizers (e.g., BHT) in stock solutions to prevent radical-mediated decomposition .

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